REACTION_CXSMILES
|
[O-][CH2:2][CH3:3].[Na+].[Br:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Br:17])[C:12]=2[OH:16])[C:7]=1[OH:18].[CH2:19](Br)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[Br:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Br:17])[C:12]=2[O:16][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:7]=1[O:18][CH2:15][CH2:6][CH2:7][CH2:8][CH2:2][CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=CC=C(C(=C2C=C1)O)Br)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
TEMPERATURE
|
Details
|
It was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to 1N sodium-hydroxide aqueous solution
|
Type
|
FILTRATION
|
Details
|
the depositing precipitate was filtrated
|
Type
|
WASH
|
Details
|
The precipitate was washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the washed solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=CC=C(C(=C2C=C1)OCCCCCC)Br)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |